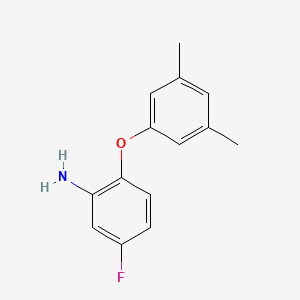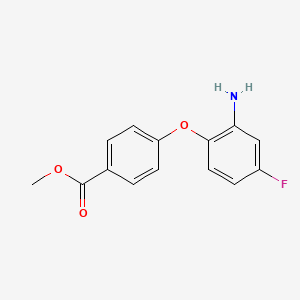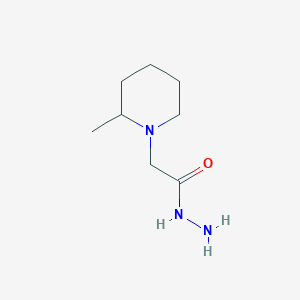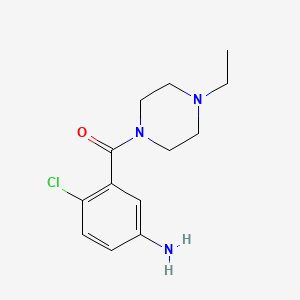![molecular formula C15H24N2O B3171668 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 946689-07-2](/img/structure/B3171668.png)
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Übersicht
Beschreibung
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is a compound used for proteomics research applications . It has a molecular formula of C15H24N2O and a molecular weight of 248.36 .
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The 4-[2-(3,5-DMPE)] moiety can be modified to create novel pharmaceutical agents. Researchers have explored its potential as a scaffold for designing drugs targeting specific receptors or enzymes. By introducing substituents at different positions, scientists can fine-tune pharmacokinetics, bioavailability, and therapeutic efficacy .
Antioxidant Activity
Recent studies have investigated the radical scavenging properties of 4-[2-(3,5-DMPE)] derivatives. These compounds exhibit promising antioxidant activity, making them potential candidates for combating oxidative stress-related diseases. The IC50 values of certain derivatives indicate their effectiveness in neutralizing free radicals .
Antimicrobial Agents
The antimicrobial potential of 4-[2-(3,5-DMPE)] derivatives has attracted attention. Researchers have evaluated their activity against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (including C. albicans). These compounds could contribute to the development of new antibiotics .
Anticancer Research
While more studies are needed, some derivatives of 4-[2-(3,5-DMPE)] have shown promise as potential anticancer agents. Their cytotoxic effects on cancer cell lines warrant further investigation. Researchers explore their mechanisms of action and potential synergy with existing chemotherapeutic agents .
Neuropharmacology
The piperidine scaffold plays a role in neuroactive compounds. 4-[2-(3,5-DMPE)] derivatives might interact with neurotransmitter receptors, affecting neuronal function. Researchers study their impact on neurotransmission, neuroprotection, and neurodegenerative diseases .
Materials Science
Beyond pharmacology, 4-[2-(3,5-DMPE)] derivatives find applications in materials science. Their unique chemical structure makes them interesting for designing functional materials, such as sensors, catalysts, or polymers. Researchers explore their use in organic electronics, optoelectronics, and nanotechnology .
Zukünftige Richtungen
The future directions for research on 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine could include further exploration of its synthesis, chemical reactions, and potential applications in proteomics research . Additionally, understanding its mechanism of action could provide valuable insights for the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
The primary targets of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine are currently unknown. This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives have been found to play a significant role in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacokinetics
The compound has a molecular weight of 248.36 and a molecular formula of C15H24N2O
Result of Action
The molecular and cellular effects of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine’s action are currently unknown. As a derivative of piperidine, it may share some of the biological activities associated with other piperidine-containing compounds .
Eigenschaften
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCWNFSFGRHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




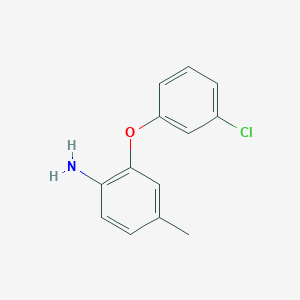
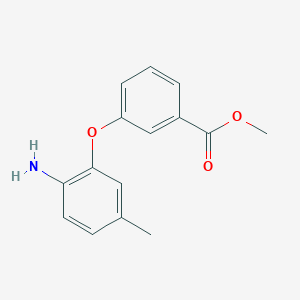
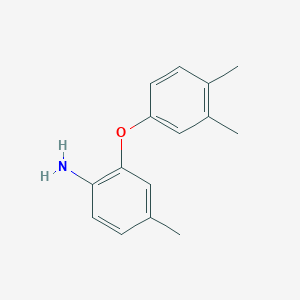

![2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline](/img/structure/B3171616.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)
